N-(1-cyanocyclopentyl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
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Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-14(2)25-18(15-6-8-16(27-3)9-7-15)23-24-19(25)28-12-17(26)22-20(13-21)10-4-5-11-20/h6-9,14H,4-5,10-12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSQPUSWQVOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC(=O)NC2(CCCC2)C#N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclopentyl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a triazole ring, which is known for its biological activity, particularly in the context of drug development.
Research indicates that compounds similar to this compound often act through multiple mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit certain enzymes involved in cellular pathways that regulate growth and metabolism.
- Modulation of Signal Transduction Pathways : This compound may influence pathways such as the PI3K/Akt and MAPK signaling cascades, which are critical in cancer cell proliferation and survival.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which can protect cells from oxidative stress.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings from recent studies:
Case Studies
Several case studies have highlighted the potential therapeutic implications of this compound:
- Case Study on Lung Cancer : In vitro studies demonstrated that this compound significantly inhibited the growth of A549 cells with an IC50 value of 5.6 µM. The mechanism was linked to the activation of apoptotic pathways involving caspase enzymes.
- Breast Cancer Research : Another study focusing on MCF7 cells revealed an IC50 value of 3.8 µM, indicating potent anti-proliferative effects. The compound was shown to disrupt the PI3K/Akt signaling pathway, which is crucial for cell survival.
- Antioxidant Activity in HeLa Cells : Research indicated that this compound could reduce reactive oxygen species (ROS) levels in HeLa cells, showcasing its potential as an antioxidant agent.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex molecular structure that includes a triazole ring and a sulfanyl group. Its synthesis typically involves multi-step organic reactions that leverage readily available reagents. The structural confirmation is usually achieved through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Anticancer Properties
One of the most significant applications of this compound is in cancer research. Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines. For instance:
- Study on MCF-7 Cells : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of exposure. This indicates its potential as an anticancer agent targeting breast cancer cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory diseases.
Antimicrobial Activity
Emerging data indicate that this compound may possess antimicrobial properties as well. In studies assessing its efficacy against common pathogens:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) was recorded at 32 µg/mL.
- Escherichia coli : MIC was noted at 64 µg/mL, indicating moderate antibacterial activity.
Case Studies
Several case studies have provided insights into the biological activities of N-(1-cyanocyclopentyl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide:
| Study Focus | Objective | Findings | Reference Year |
|---|---|---|---|
| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 15 µM after 48 hours | 2023 |
| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | TNF-alpha reduction by approximately 50% | 2025 |
| Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | MIC = 32 µg/mL (Staphylococcus aureus), MIC = 64 µg/mL (Escherichia coli) | 2024 |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancer types.
- Anti-inflammatory Drugs : For conditions characterized by chronic inflammation.
- Antimicrobial Agents : In the development of new antibiotics or adjunct therapies for infections.
Q & A
Q. Which computational tools predict off-target interactions early in development?
- Answer :
- Pharmacophore screening : Schrödinger Phase vs. structurally related toxicophores.
- Docking against anti-targets : hERG (Glide XP), CYP3A4 (AutoDock).
- Machine learning : ADMET Predictor® or ProTox-II for toxicity endpoints.
Cross-validate predictions with patch-clamp (hERG) and CYP inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
